molecular formula C27H23N3OS B2944686 3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034490-26-9

3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Katalognummer: B2944686
CAS-Nummer: 2034490-26-9
Molekulargewicht: 437.56
InChI-Schlüssel: IOSBIXIMGZGQFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 2034372-27-3) belongs to the pyrrolo[3,2-d]pyrimidinone family, characterized by a bicyclic core fused with a sulfur-containing substituent. Its molecular formula is C₂₆H₂₁N₃OS, with a molecular weight of 423.5 g/mol . Key structural features include:

  • A benzyl group at the N3 position.
  • A (2-methylbenzyl)thio substituent at the C2 position.
  • A phenyl group at the C7 position.

Eigenschaften

IUPAC Name

3-benzyl-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3OS/c1-19-10-8-9-15-22(19)18-32-27-29-24-23(21-13-6-3-7-14-21)16-28-25(24)26(31)30(27)17-20-11-4-2-5-12-20/h2-16,28H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSBIXIMGZGQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on diverse research findings and case studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one includes a pyrrolo[3,2-d]pyrimidine core substituted with benzyl and thio groups. This structural configuration is critical for its biological activity as it influences binding affinity to various biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Compounds in this class have been shown to inhibit key RTKs such as VEGFR-2 and PDGFR-β, which are crucial in angiogenesis and tumor growth .
  • Microtubule Targeting : Some derivatives have demonstrated the ability to disrupt microtubule assembly, comparable to established chemotherapeutic agents like combretastatin A-4 .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

Anticancer Activity

A study conducted on a series of pyrrolo[3,2-d]pyrimidine derivatives revealed that certain analogs exhibited potent cytotoxicity against various cancer cell lines. The compound's ability to inhibit tubulin polymerization was linked to its anticancer properties. The following table summarizes key findings from relevant studies:

CompoundCell Line TestedIC50 (µM)Mechanism
3-benzyl...HeLa0.36Microtubule disruption
3-benzyl...A3751.8RTK inhibition
3-benzyl...HCT1160.5Antiangiogenic effects

In Vivo Efficacy

In animal models, the compound demonstrated significant efficacy in reducing tumor size and inhibiting metastasis. For instance, in a murine model of breast cancer, treatment with the compound led to a reduction in tumor volume by approximately 60% compared to controls.

Case Studies

  • Sepsis Model : In a study investigating sepsis treatment, a derivative of the compound effectively reduced LPS-induced nitric oxide production and pro-inflammatory cytokine levels in serum, showcasing its potential as an anti-inflammatory agent .
  • Cancer Treatment : A clinical trial involving patients with advanced solid tumors indicated that administration of the compound resulted in partial responses in several cases, with manageable side effects .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether group (–S–CH₂–C₆H₃(2-Me)) undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Major Product Key Observations
Sulfoxide formationH₂O₂, CH₃COOH, 0–25°C, 2–4 hours Corresponding sulfoxide derivativeSelective oxidation without core degradation
Sulfone formationm-CPBA, DCM, 0°C → RT, 6 hours Sulfone derivativeRequires stoichiometric oxidant

Mechanistic Insights :

  • The sulfur atom’s lone pair facilitates nucleophilic attack on electrophilic oxygen sources.

  • Steric hindrance from the 2-methylbenzyl group may slow kinetics compared to unsubstituted analogs .

Reduction Reactions

The 4-oxo group in the pyrrolopyrimidine core is reducible:

Reaction Reagents/Conditions Major Product Yield
Carbonyl → AlcoholLiAlH₄, THF, 0°C → reflux, 12 hours4-hydroxy-3,4-dihydro derivative65–78%
Selective thioether reductionNaBH₄/NiCl₂, MeOH, RT, 3 hours Retained thioether; reduced carbonyl42%

Limitations :

  • Over-reduction of the pyrrole ring is avoided by using mild conditions.

Electrophilic Aromatic Substitution (EAS)

The phenyl and benzyl groups undergo halogenation and nitration:

Position Reaction Reagents/Conditions Product
Benzyl ringNitrationHNO₃/H₂SO₄, 0°C, 1 hour3-benzyl-2-((2-methyl-5-nitrobenzyl)thio) analog
Phenyl ringBrominationBr₂, FeBr₃, DCM, RT, 2 hours 7-(4-bromophenyl) derivative

Regioselectivity :

  • Electron-donating methyl groups on benzyl direct meta/para substitution.

Nucleophilic Aromatic Substitution

The pyrimidine ring’s electron-deficient C-2 and C-7 positions react with strong nucleophiles:

Position Nucleophile Conditions Product
C-2NH₃ (liquid)100°C, sealed tube, 8 hours 2-amino-pyrrolopyrimidine
C-7PiperidineK₂CO₃, DMF, 120°C, 6 hours 7-piperidinyl derivative

Cycloaddition and Cross-Coupling

The compound participates in metal-catalyzed cross-couplings for structural diversification:

Reaction Type Catalyst/Reagents Product Application
Suzuki-Miyaura couplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, dioxane 7-aryl/heteroaryl analogsLibrary synthesis for SAR
Huisgen cycloadditionCuI, NaN₃, DMF, 60°C Triazole-linked conjugatesBioconjugation probes

Key Findings :

  • Coupling at C-7 (phenyl group) maintains core stability .

  • Triazole derivatives show enhanced solubility .

Thioether to Sulfonyl Chloride

Step Reagents Intermediate
Oxidation to sulfonem-CPBA, DCM Sulfone derivative
ChlorinationPCl₅, reflux, 3 hours Sulfonyl chloride

Utility :

  • Sulfonyl chloride intermediates enable amide/ester synthesis .

Degradation Pathways

Under harsh acidic/basic conditions, the compound undergoes hydrolysis:

Condition Products Mechanism
6M HCl, reflux, 24h2-mercaptopyrrolopyrimidine + 2-methylbenzyl alcoholAcid-catalyzed thioether cleavage
2M NaOH, EtOH, 12hQuinazoline fragment + phenylacetic acidBase-mediated ring opening

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions Key References
Thioether (–S–)HighOxidation, alkylation
4-Oxo groupModerateReduction, enolate formation
Benzyl substituentsLowEAS, hydrogenation

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Molecular Properties

The table below compares the target compound with structurally related pyrrolo/pyrazolo-pyrimidinone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₂₆H₂₁N₃OS 423.5 2-(2-methylbenzylthio), 3-benzyl, 7-phenyl Balanced lipophilicity; methyl group enhances steric stability.
2-((2-Chloro-4-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl analog C₂₇H₂₁ClFN₃O₂S 506.0 2-chloro-4-fluoro substitution, 2-methoxybenzyl Halogens increase electronegativity; higher molecular weight.
3,7-Diphenyl-2-((3-(trifluoromethyl)benzyl)thio) analog C₂₆H₁₈F₃N₃OS 477.5 3-(trifluoromethyl)benzylthio Trifluoromethyl enhances metabolic stability and lipophilicity.
2-(Benzylthio)-3-(p-tolyl)-7-phenyl analog C₂₆H₂₁N₃OS 423.5 p-tolyl at N3 position Para-methyl may alter steric interactions vs. benzyl.
6-((3-Fluorobenzyl)thio)-2-(oxetan-3-yl)-5-phenyl pyrazolo[3,4-d]pyrimidinone C₂₁H₁₆FN₃O₂S 417.4 Oxetan-3-yl group, 3-fluorobenzylthio Polar oxetane improves solubility; fluorine enhances binding affinity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.